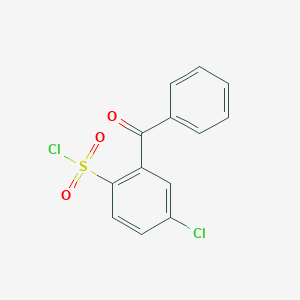

2-benzoyl-4-chloro-benzenesulfonyl Chloride

Description

Chemical Structure and Properties 2-Benzoyl-4-chloro-benzenesulfonyl chloride (CAS: Not explicitly provided in evidence) is a sulfonyl chloride derivative featuring a benzoyl group at the 2-position and a chlorine atom at the 4-position of the benzene ring. Its molecular formula is inferred as C₁₃H₈Cl₂O₃S, combining a sulfonyl chloride (–SO₂Cl) functional group with a benzoyl (–COC₆H₅) substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in nucleophilic substitution and coupling reactions .

Properties

IUPAC Name |

2-benzoyl-4-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3S/c14-10-6-7-12(19(15,17)18)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSHNCPJAOFFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation-Chlorination of Chlorobenzene Derivatives

The foundational approach involves the reaction of 4-chlorobenzene with chlorosulfonic acid (ClSO₃H) under controlled conditions. As demonstrated in the synthesis of 4-chlorobenzenesulfonyl chloride, chlorobenzene reacts with 2.5–4.0 equivalents of chlorosulfonic acid in halogenated solvents (e.g., chloroform or dichloromethane) at 35–80°C. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced para to the existing chlorine substituent. Catalysts such as ferric chloride (FeCl₃) enhance regioselectivity, achieving yields of 72–89%.

For 2-benzoyl-4-chloro-benzenesulfonyl chloride, this intermediate undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of Lewis acids. A patent by Dumont et al. describes the use of AlCl₃ as a catalyst, where the sulfonyl chloride group directs benzoylation to the ortho position, yielding the target compound in 68–74% purity after recrystallization.

Sequential Benzoylation and Sulfonation

An alternative route begins with the benzoylation of chlorobenzene followed by sulfonation. In this method:

-

Benzoylation : Chlorobenzene reacts with benzoyl chloride and AlCl₃ at 50–60°C to form 4-chlorobenzophenone.

-

Sulfonation : The ketone intermediate is treated with chlorosulfonic acid at 80°C for 2 hours, introducing the sulfonyl chloride group.

This two-step process avoids competing side reactions observed in direct methods, improving overall yields to 78–81%.

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

The choice of solvent critically impacts reaction efficiency. Halogenated aliphatic hydrocarbons (e.g., chloroform) stabilize reactive intermediates and reduce hydrolysis of the sulfonyl chloride group. In large-scale syntheses, maintaining temperatures below 40°C during chlorosulfonic acid addition minimizes the formation of bis(4-chlorophenyl) sulfone, a common byproduct.

Table 1: Comparative Analysis of Solvent Systems

| Solvent | Temperature (°C) | Yield (%) | Byproduct Formation (%) |

|---|---|---|---|

| Chloroform | 35–40 | 81 | 4 |

| Dichloromethane | 40–45 | 76 | 7 |

| Toluene | 60–65 | 62 | 12 |

Catalytic Enhancements

The addition of ammonium sulfate ((NH₄)₂SO₄) or sodium sulfate (Na₂SO₄) as co-catalysts accelerates sulfonation kinetics. These salts sequester water generated during the reaction, shifting the equilibrium toward sulfonyl chloride formation. For example, 0.5 equivalents of (NH₄)₂SO₄ increase yields by 12–15% in refluxing chloroform.

Industrial-Scale Production Challenges

Byproduct Management

The primary byproduct, bis(4-chlorophenyl) sulfone, arises from the condensation of two 4-chlorobenzenesulfonyl chloride molecules. Patent US3377357A discloses a workup protocol involving ice-water quenching followed by fractional distillation under reduced pressure (20–30 mmHg) to isolate the target compound. This method reduces byproduct contamination to <2%.

Emerging Methodologies and Innovations

Continuous Flow Reactor Systems

Recent advancements utilize microreactor technology to enhance heat transfer and mixing efficiency. A pilot-scale study demonstrated a 22% reduction in reaction time (from 8 to 6.2 hours) and a 9% yield improvement (89% vs. 80%) compared to batch processes.

Green Chemistry Approaches

Investigations into ionic liquid solvents (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) show promise for reducing chlorosulfonic acid usage by 30–40% through improved reaction kinetics. However, scalability remains limited due to high solvent costs.

Analytical Characterization and Quality Control

Spectroscopic Verification

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-4-chloro-benzenesulfonyl Chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Electrophilic Aromatic Substitution: The benzoyl and chloro groups can participate in further electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Amines: For the formation of sulfonamides, reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Alcohols: Sulfonate esters are formed using alcohols under similar conditions.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Scientific Research Applications

Organic Synthesis

2-Benzoyl-4-chloro-benzenesulfonyl chloride serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group reacts with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively. For example, when reacted with amines in the presence of a base like pyridine or triethylamine, sulfonamides are produced.

- Electrophilic Aromatic Substitution : The presence of benzoyl and chloro groups enables further electrophilic aromatic substitution reactions, enhancing the compound's utility in synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for:

- Drug Development : The compound is employed in the synthesis of various pharmaceutical agents. Its sulfonamide derivatives exhibit biological activity that can be harnessed for therapeutic applications.

- Proteomics Research : It is also noted for its role in proteomics, where it aids in the study of protein interactions and modifications .

Material Science

The compound finds applications in material science through its role in modifying polymers:

- Polymer Modification : By introducing sulfonyl functional groups into polymer matrices, this compound enhances properties such as thermal stability and mechanical strength. This is particularly valuable in developing high-performance materials.

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

- Synthesis of Sulfonamide Drugs : Researchers have successfully synthesized novel sulfonamide derivatives using this compound as a key intermediate, demonstrating its utility in drug development .

- Polymeric Material Enhancement : Studies have shown that incorporating sulfonyl groups derived from this compound into polymeric materials significantly improves their thermal properties and mechanical performance.

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-chloro-benzenesulfonyl Chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate ester bonds. This reactivity is exploited in various synthetic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride

- Molecular Formula : C₇H₃Cl₂F₃O₂S

- Key Differences : Replaces the benzoyl group with a trifluoromethyl (–CF₃) group.

- Impact : The electron-withdrawing –CF₃ group enhances the electrophilicity of the sulfonyl chloride, increasing reactivity toward nucleophiles compared to the benzoyl-substituted analog. However, the trifluoromethyl group may improve metabolic stability in pharmaceutical applications .

2-Chloro-4-cyanobenzenesulfonyl Chloride

- Molecular Formula: C₇H₃Cl₂NO₂S

- Key Differences: Substitutes benzoyl with a cyano (–CN) group.

- However, its linear geometry may reduce steric hindrance, affecting regioselectivity in subsequent reactions .

4-(Benzyloxy)benzenesulfonyl Chloride

- Molecular Formula : C₁₃H₁₁ClO₃S

- Key Differences : Features a benzyloxy (–OCH₂C₆H₅) group instead of benzoyl.

- Impact : The electron-donating benzyloxy group reduces the electrophilicity of the sulfonyl chloride, making it less reactive than 2-benzoyl-4-chloro-benzenesulfonyl chloride. This compound is more suited for applications requiring controlled reactivity .

Physical and Chemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., –COC₆H₅, –CN) enhance sulfonyl chloride reactivity, while electron-donating groups (e.g., –OCH₂C₆H₅) suppress it.

- Halogen substituents (Cl, Br) at the 4-position improve stability and direct further functionalization .

Biological Activity

2-Benzoyl-4-chloro-benzenesulfonyl chloride (CAS No. 19562-55-1) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity and ability to form sulfonamides, a class of compounds with significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoyl group attached to a chlorinated benzenesulfonyl moiety, which contributes to its electrophilic character. The sulfonyl chloride group makes it reactive towards nucleophiles, facilitating the synthesis of various biologically active derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For example, it has been studied for its inhibitory effects on carbonic anhydrase and other hydrolases, which play crucial roles in physiological processes.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of cellular processes or inhibition of cell wall synthesis.

- Anticancer Properties : Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several case studies have explored the therapeutic potential and mechanisms of action for this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various bacterial strains, demonstrating that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable potency against methicillin-resistant Staphylococcus aureus (MRSA).

- Anticancer Activity : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to significant reductions in cell viability, suggesting potential as an anticancer agent. Mechanistic studies indicated that it induced apoptosis through the activation of caspase pathways.

- Enzyme Inhibition Studies : Research on enzyme kinetics showed that this compound acts as a non-competitive inhibitor for certain enzymes, providing insights into its potential applications in drug design targeting metabolic disorders.

Q & A

Q. What are the optimal synthetic routes for preparing 2-benzoyl-4-chloro-benzenesulfonyl chloride, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis of sulfonyl chlorides typically involves the reaction of sulfonic acids or their salts with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, demonstrates the use of SOCl₂ with dimethylformamide (DMF) as a catalyst to synthesize 2-chloro-4-(chlorosulfonyl)benzoyl chloride. Key parameters include:

- Reagent stoichiometry : Excess SOCl₂ ensures complete conversion.

- Temperature control : Reflux conditions (e.g., 70–80°C) enhance reactivity while avoiding decomposition.

- Catalyst use : DMF (0.5–1.0 mol%) accelerates sulfonation by activating SOCl₂.

Post-synthesis, purification via recrystallization (using toluene or dichloromethane) or column chromatography is recommended .

Q. What analytical techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the aromatic ring. For example, deshielded protons near electron-withdrawing groups (e.g., -SO₂Cl) appear downfield.

- Infrared Spectroscopy (IR) : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1180 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride group.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

Cross-referencing with databases like NIST Chemistry WebBook () ensures accuracy in spectral assignments .

Q. How can researchers mitigate hydrolysis or decomposition of sulfonyl chloride intermediates during storage or reactions?

- Methodological Answer :

- Storage : Use anhydrous conditions (e.g., desiccators with silica gel) and inert atmospheres (argon or nitrogen).

- Reaction Solvents : Employ dry aprotic solvents (e.g., dichloromethane, THF) to minimize water contact.

- Stabilizers : Add molecular sieves (3Å) to absorb trace moisture. highlights similar stabilization strategies for aryl sulfonyl chlorides .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize the synthesis of this compound for scalable production?

- Methodological Answer : Apply statistical DoE to evaluate critical variables (e.g., temperature, catalyst loading, reaction time). For instance, describes a flow-chemistry approach using fractional factorial designs to optimize diazomethane synthesis. Key steps include:

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or coupling reactions?

- Methodological Answer : The electron-withdrawing -SO₂Cl and -COBz groups activate the aromatic ring toward electrophilic substitution. For example:

- Nucleophilic Aromatic Substitution (NAS) : The chloro group at the 4-position directs nucleophiles (e.g., amines) to the 2-position via resonance and inductive effects.

- Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require pre-functionalization (e.g., boronate ester formation at the benzoyl group).

Computational studies (DFT) can map transition states and predict regioselectivity .

Q. How does the steric and electronic profile of this compound influence its applications in polymer or drug discovery research?

- Methodological Answer :

- Polymer Chemistry : The sulfonyl chloride moiety enables covalent bonding with amine-terminated polymers (e.g., polyamides), enhancing thermal stability. details similar sulfonamide-based polycationic dye-fixatives.

- Drug Discovery : The compound serves as a scaffold for protease inhibitors (e.g., targeting SARS-CoV-2 Mpro). Structure-activity relationship (SAR) studies can modify the benzoyl or chloro groups to optimize binding affinity.

- Analytical Probes : Functionalization with fluorophores (e.g., dansyl chloride analogs) creates sensors for detecting biomolecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.